The compound is identified by the Chemical Abstracts Service number 2102410-98-8 and has a molecular formula of with a molecular weight of approximately 130.15 g/mol . Its classification as a pharmaceutical intermediate highlights its utility in various synthetic pathways aimed at producing complex organic molecules.
The synthesis of (R)-6-Amino-1,4-oxazepan-5-one typically involves several steps, often beginning with the cyclization of appropriate precursors:
(R)-6-Amino-1,4-oxazepan-5-one hydrochloride possesses a unique molecular structure characterized by:
The InChI key for this compound is AJQUDIYIICBQDR-RXMQYKEDSA-N
, which provides a standardized way to represent its structure in databases . Additionally, computational studies using methods like B3LYP/6-31G* can be utilized to analyze conformer distributions and energies associated with this compound .
(R)-6-Amino-1,4-oxazepan-5-one can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for (R)-6-Amino-1,4-oxazepan-5-one involves its interaction with specific biological targets such as enzymes or receptors. It may act by:
Experimental data suggest that compounds within this class can exhibit significant biological activity through these mechanisms.
(R)-6-Amino-1,4-oxazepan-5-one hydrochloride has several applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in modern chemistry and their role in advancing pharmaceutical science.
The construction of the enantiomerically pure 1,4-oxazepan-5-one core necessitates innovative synthetic methodologies that simultaneously establish the seven-membered ring and incorporate the C6-amino functionality with precise stereochemical control. Two principal strategies have emerged as particularly effective: chiral pool exploitation and transition metal-catalyzed cyclizations.
The chiral pool approach leverages readily available enantiopure natural building blocks, predominantly α-amino acids. (S)-N-Carboxybenzyl-serine ((S)-N-Cbz-serine) serves as a predominant starting material for synthesizing the (R)-configured target due to configurational inversion opportunities during cyclization. The synthesis proceeds through a linear sequence involving:
A transformative alternative employs gold(I)-catalyzed intramolecular hydroalkoxylation of chiral alkynamide precursors. This method enables direct 8-endo-dig cyclization, constructing the oxazepanone core while establishing an exocyclic enol ether intermediate. Optimization studies revealed critical dependencies on ligand electronics:
Table 1: Ligand Effects in Gold(I)-Catalyzed 8-endo-dig Hydroalkoxylation
Catalyst System (5 mol %) | Reaction Time (h) | Endo:Exo Ratio (11:12) | Yield of Oxazocenone (%) |
---|---|---|---|
Ph₃PAuCl/AgSbF₆ | 30 | 1.7:1 | 88 (combined) |
Ph₃PAuCl/AgOTf | 6 | 2.8:1 | 85 (combined) |
(p-CF₃C₆H₄)₃PAuCl/AgOTf | 4.5 | 4.3:1 | 74 (isolated) |
(C₆F₅)₃PAuCl/AgOTf | 5 | 6.2:1 | 77 (isolated) |
Electron-deficient triarylphosphine ligands, particularly tris(pentafluorophenyl)phosphine gold(I) chloride activated by silver triflate, significantly enhance selectivity for the 8-membered ring (oxazocenone/oxazepanone) over the competing 7-exo-dig product (oxazepanone), achieving a 6.2:1 ratio and 77% isolated yield. This selectivity arises from the ligand's ability to increase cationic character at the gold center, promoting linear coordination to the alkyne and favoring the entropically disfavored endo-cyclization transition state [5]. The alkynamide substrate (e.g., 8a) for this reaction is typically synthesized via HATU-mediated coupling between chiral amines like 7 and alkynoic acids like 4-((tert-butyldimethylsilyl)oxy)-2-butynoic acid (9), followed by desilylation [5].
Achieving high enantiomeric purity in the 6-amino-1,4-oxazepan-5-one scaffold is paramount due to the potential for differential biological activity of stereoisomers. Catalytic asymmetric methodologies offer efficient and atom-economical routes:
Organocatalysis: Secondary amine catalysts, particularly modified proline derivatives, enable enantioselective C–C bond-forming reactions to establish chiral centers subsequently incorporated into the oxazepanone ring. For instance, trifluoromethanesulfonamide-modified spirobicyclic pyrrolidine catalysts demonstrate enhanced enantiocontrol (up to 94% enantiomeric excess) in transformations generating key intermediates like 3,4-dihydro-β-carbolines, structurally related to advanced oxazepanone precursors. The catalyst's bifunctional mode of action involves simultaneous enamine activation and hydrogen-bonding direction of the electrophile. This approach exemplifies the broader impact of organocatalysis, recognized by the 2021 Nobel Prize in Chemistry [3].
Biocatalysis: Enzymes provide unparalleled stereoselectivity under mild aqueous conditions. Kinetic resolution of racemic oxazepanone precursors using immobilized lipases or esterases represents a robust industrial-scale strategy. Alternatively, engineered transaminases can directly introduce the C6-amino group with (R)-stereospecificity from prochiral ketone precursors within the oxazepanone scaffold. Biocatalytic routes are increasingly integrated with continuous flow systems, enhancing productivity, enabling precise control over residence times, and facilitating in-line purification to maintain high enantiomeric excess (>99%) throughout the synthesis [3].
Ligand-Accelerated Asymmetric Metal Catalysis: While direct catalytic asymmetric synthesis of the oxazepanone ring is less documented, related 8-membered heterocycle syntheses leverage chiral ligands. Bisoxazoline (BOX) and phosphino-oxazoline (PHOX) ligands complexed with copper or gold catalyze enantioselective cycloisomerizations and hydrofunctionalizations. These ligands create a well-defined chiral environment around the metal center, dictating the face-selective approach of the substrate during key bond-forming steps like the gold-catalyzed hydroalkoxylation discussed in Section 1.1 [1] [3]. Hybrid strategies combining organo- and metal catalysis are emerging to tackle complex multi-step enantioselective sequences relevant to functionalized oxazepanones [3].
Table 2: Enantioselective Methods for Oxazepanone Synthesis
Catalytic Strategy | Key Catalyst/Enzyme Type | Typical Enantiomeric Excess (%) | Key Advantages |
---|---|---|---|
Organocatalysis | Modified Proline Derivatives | 76–94 | Mild conditions, functional group tolerance |
Biocatalysis | Lipases / Transaminases | >99 (after resolution/synthesis) | Exceptional selectivity, aqueous conditions |
Chiral Metal Complexes | (R)/(S)-BINAP-Au, BOX-Cu complexes | 80–95 | High activity, broad substrate scope |
Hybrid Organo/Metal | Proline-derived amine + Gold complex | >90 | Enables complex cascade reactions |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: